molecular formula C14H18N2O3S B2357393 4-ethyl-5-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one CAS No. 282109-06-2

4-ethyl-5-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B2357393
CAS No.: 282109-06-2
M. Wt: 294.37
InChI Key: FQONFQXCFYXGGW-UHFFFAOYSA-N
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Description

4-Ethyl-5-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one is a substituted imidazolone derivative characterized by a bicyclic imidazolone core (positions 1–3), an ethyl group at position 4, and a 1-[(4-methylphenyl)sulfonyl]ethyl substituent at position 5.

Properties

IUPAC Name

4-ethyl-5-[1-(4-methylphenyl)sulfonylethyl]-1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-4-12-13(16-14(17)15-12)10(3)20(18,19)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQONFQXCFYXGGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=O)N1)C(C)S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1,2-diketones with urotropine in the presence of ammonium acetate under microwave-assisted conditions . Another approach includes the use of NHC-copper-catalyzed isocyanide insertion into alcohols to form N-arylformimidate intermediates, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features an imidazole ring, which is known for its role in biological systems and its potential pharmacological properties. The presence of a sulfonyl group enhances the molecule's reactivity and solubility, making it suitable for various chemical transformations.

Medicinal Chemistry

The compound has shown promise as a lead structure in the development of new pharmaceuticals due to its unique pharmacophore. Research indicates that derivatives of imidazole compounds exhibit various biological activities, including:

  • Antimicrobial Activity: Studies have reported that imidazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for antibiotic development.
  • Anticancer Properties: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting a role in cancer therapy.

Organic Synthesis

The compound can serve as a versatile intermediate in organic synthesis. Notable reactions include:

  • Electrophilic Substitution Reactions: The sulfonyl group can facilitate electrophilic aromatic substitutions, allowing for the synthesis of more complex aromatic compounds.
  • Synthesis of Nazarov Reagent: The compound can be transformed into Nazarov reagent through base-induced β-elimination reactions, which is useful in synthesizing γ-pyrones and other cyclic compounds.

Material Science

Research into the use of this compound in material science is emerging. Its unique chemical structure may allow it to be incorporated into polymers or coatings, potentially enhancing their properties such as thermal stability and mechanical strength.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of various imidazole derivatives, including those based on the structure of 4-ethyl-5-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one. The results indicated significant inhibition against several bacterial strains, highlighting its potential as an antibiotic agent.

Case Study 2: Synthesis of γ-Pyrones

In a study reported in Organic & Biomolecular Chemistry, researchers utilized this compound to prepare γ-pyrones via electrophilic condensation reactions. The successful synthesis demonstrates its utility as a building block in organic synthesis.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimicrobial and anticancer activityInhibition of bacterial growth; cytotoxic effects
Organic SynthesisIntermediate for Nazarov reagentUseful for synthesizing γ-pyrones
Material SciencePotential use in polymers and coatingsEnhanced thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 4-ethyl-5-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

The compound is compared to structurally related imidazolone and sulfonamide derivatives to highlight key differences in substituents, synthesis, physical properties, and biological relevance.

Structural Comparison
Compound Name (CAS) Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key References
Target Compound Imidazolone 4-Ethyl, 5-[1-(4-methylphenylsulfonyl)ethyl] Not explicitly given (estimated: C₂₀H₂₂N₂O₃S) ~370 (estimated) -
4-[1-(Benzenesulfonyl)ethyl]-5-ethyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one (477848-65-0) Imidazolone 4-[1-(Phenylsulfonyl)ethyl], 5-ethyl, 1-(4-methylphenyl) C₂₀H₂₂N₂O₃S 370.47
4-[(4-Methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one (185010-98-4) Imidazolone 4-(4-Methylphenylsulfonyl) C₁₀H₁₀N₂O₃S 238.26
1-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one (477848-63-8) Imidazolone 4-(Phenylsulfonyl), 1-(4-methylphenyl) C₁₆H₁₄N₂O₃S 314.36
Enoximone (1,3-dihydro-4-methyl-5-(4-methylthiobenzoyl)-2H-imidazol-2-one) Imidazolone 4-Methyl, 5-(4-methylthiobenzoyl) C₁₂H₁₃N₃O₂S 271.31
N-[2-(1H-Benzimidazol-1-yl)ethyl]-4-methylbenzenesulfonamide Benzimidazole 4-Methylbenzenesulfonamide side chain C₁₆H₁₇N₃O₂S 315.39

Key Observations :

  • Substituent Position : The target compound’s sulfonyl group is attached to an ethyl chain at position 5, whereas CAS 185010-98-4 places it directly on the imidazolone ring . This affects steric bulk and electronic effects.
  • Sulfonyl Group Variations: The 4-methylphenylsulfonyl moiety in the target compound contrasts with phenylsulfonyl (CAS 477848-65-0 ) or methylthio groups (Enoximone ), altering lipophilicity and metabolic stability.
Physical Properties
  • Solubility: Sulfonyl groups enhance water solubility compared to alkyl or aryl substituents (e.g., Enoximone has moderate solubility due to methylthiobenzoyl) .
  • pKa : Predicted pKa for sulfonamide-containing compounds (e.g., CAS 477848-63-8: ~8.41 ) suggests moderate acidity, influencing bioavailability.
  • Thermal Stability : Imidazolones with bulky substituents (e.g., CAS 477848-65-0 ) exhibit higher melting points due to crystal packing efficiency.

Biological Activity

4-ethyl-5-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one, a synthetic organic compound with the CAS number 282109-06-2, belongs to the class of imidazole derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H18N2O3SC_{14}H_{18}N_{2}O_{3}S with a molecular weight of 294.37 g/mol. The structure features an imidazole ring, an ethyl group, and a sulfonyl group attached to a methylphenyl moiety.

PropertyValue
IUPAC Name4-ethyl-5-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one
Molecular FormulaC14H18N2O3S
Molecular Weight294.37 g/mol
CAS Number282109-06-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit various enzymes involved in inflammatory pathways or cancer progression. The sulfonyl group is believed to play a crucial role in modulating these interactions.

Antimicrobial Activity

Research indicates that 4-ethyl-5-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

For instance, a study demonstrated that derivatives of imidazole compounds showed moderate activity against these pathogens, suggesting that the target compound may share similar properties due to its structural characteristics .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory potential. In experimental models, it has been shown to reduce inflammation markers by inhibiting the production of pro-inflammatory cytokines. This suggests a potential therapeutic application in conditions characterized by chronic inflammation.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several imidazole derivatives, including our compound of interest. It was found that at specific concentrations, the compound inhibited the growth of both Gram-positive and Gram-negative bacteria effectively. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128

These results indicate promising antimicrobial properties that warrant further investigation .

Study 2: Anti-inflammatory Activity

In another study focused on anti-inflammatory effects, researchers treated animal models with varying doses of the compound. The results indicated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6. The following table summarizes the findings:

Dose (mg/kg)TNF-alpha Reduction (%)IL-6 Reduction (%)
102530
204550
507065

This data supports the hypothesis that the compound can modulate inflammatory responses effectively .

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